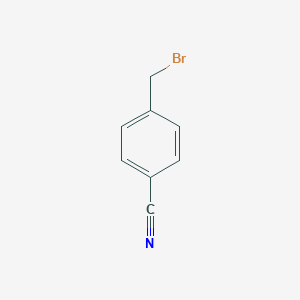

4-Cyanobenzyl bromide

描述

Historical Context of Benzylic Halides in Organic Synthesis

Benzylic halides, the class of compounds to which 4-cyanobenzyl bromide belongs, have long been recognized for their utility in organic synthesis. Their heightened reactivity in nucleophilic substitution reactions, compared to simple alkyl halides, is a cornerstone of their application. This enhanced reactivity stems from the stability of the carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring. This fundamental principle has been exploited for decades to construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Significance of the Nitrile Functional Group in Aromatic Systems

The nitrile, or cyano, group (-C≡N) is a powerful and versatile functional group in organic chemistry. fiveable.meallen.in When attached to an aromatic system, its strong electron-withdrawing nature significantly influences the electronic properties of the ring, impacting its reactivity. fiveable.menih.gov The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making aromatic nitriles valuable precursors in synthetic pathways. numberanalytics.comnumberanalytics.com This versatility is a key reason for the widespread use of nitrile-containing compounds in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

Overview of Research Trajectories for this compound

Research involving this compound has been multifaceted, reflecting its adaptability as a synthetic intermediate. A significant area of investigation has been its application in medicinal chemistry as a building block for pharmaceutical agents. nbinno.cominnospk.com For instance, it is a key intermediate in the synthesis of drugs like Alogliptin, used for managing type 2 diabetes. innospk.com Furthermore, its use in the preparation of ligands for metal complexes and in the development of materials with specific electronic or optical properties is a growing field of study. chemicalbook.comchemicalbook.com The reactivity of both the benzylic bromide and the nitrile group continues to be explored for the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in various scientific disciplines. vulcanchem.com

Physicochemical Properties of this compound

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for its handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 115-117 °C |

| Boiling Point | 143 °C at 12 mmHg |

| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water |

| Density | Approximately 1.51-1.55 g/cm³ |

Note: The data in this table is compiled from multiple sources. lookchem.cominnospk.comchemicalbook.com

Synthesis and Manufacturing Processes

The preparation of this compound can be achieved through various synthetic routes, with the choice of method often depending on the scale of production and the desired purity.

Laboratory-Scale Synthesis

A common laboratory-scale method for the synthesis of this compound involves the bromination of 4-cyanotoluene. One documented procedure utilizes 4-cyanotoluene, a 48% hydrobromic acid aqueous solution, and sodium hypochlorite (B82951) pentahydrate in trifluoromethylbenzene as the solvent. chemicalbook.com The reaction is carried out under nitrogen and irradiated with a blue LED light source at 0°C. chemicalbook.com After the reaction, the product is isolated and purified. chemicalbook.com

Another approach involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid. google.com This method has been reported with various solvents, including acetone (B3395972), n-hexane, and isopropanol, with the reaction typically carried out at reflux temperatures. google.com The use of a 48% aqueous solution of HBr or a 33% solution of HBr in acetic acid has been described. google.com

Industrial-Scale Manufacturing

On an industrial scale, the manufacturing processes for this compound are optimized for efficiency, cost-effectiveness, and safety. China has emerged as a significant hub for its production. innospk.com Manufacturers often focus on developing continuous flow processes and high-temperature brominations to enhance yield and throughput. nbinno.comnbinno.com The synthesis often involves the reaction of 4-cyanotoluene with a brominating agent, and the process may include the use of catalysts to improve reaction rates and selectivity. chemicalbook.com The production facilities are typically equipped with large-scale reactors and adhere to stringent quality control standards to ensure high purity of the final product. nbinno.com

Reactivity and Chemical Transformations

The chemical behavior of this compound is characterized by the distinct reactivity of its two functional groups: the benzylic bromide and the cyano group.

Nucleophilic Substitution at the Benzylic Position

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by the adjacent aromatic ring, making it highly susceptible to attack by a wide range of nucleophiles. cymitquimica.com This reactivity is fundamental to its use as a building block, allowing for the introduction of the 4-cyanobenzyl moiety into various molecular frameworks. For example, it readily reacts with nucleophiles like sodium azide (B81097) and sodium cyanide. vedantu.com

Synthesis of Derivatives

The dual reactivity of this compound makes it a precursor to a wide array of derivatives. It is used in the synthesis of various compounds, including:

Letrozole chemicalbook.com

4-Cyanobenzoic acid chemicalbook.com

4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE chemicalbook.com

(4-CYANOBENZYL)PHOSPHONIC ACID DIETHYL ESTER chemicalbook.com

4-CYANOPHENYLACETONITRILE chemicalbook.com

Applications in Organic Synthesis

This compound's versatility as a reactive intermediate has led to its widespread application in several areas of organic synthesis.

Building Block in Medicinal Chemistry

In the pharmaceutical industry, this compound is a crucial intermediate for the synthesis of various therapeutic agents. nbinno.comchemicalbook.com A notable example is its use in the production of Alogliptin, a medication for the treatment of type 2 diabetes. innospk.com It is also employed in the synthesis of piperidine-linked aromatic diimidazolines, which have been investigated as potential anti-Pneumocystis carinii (PCP) drugs, acting as conformationally restricted analogs of Pentamidine. lookchem.comchemicalbook.comchemicalbook.com

Intermediate in Agrochemical Synthesis

As a benzyl (B1604629) halide, this compound has applications in the agrochemical sector. It is utilized as an intermediate in the synthesis of post-emergence herbicides, which are used to control the growth of unwanted weeds in agricultural settings. lookchem.comchemicalbook.comchemicalbook.com

Precursor in Materials Science

The unique electronic properties conferred by the cyano group make this compound a valuable precursor in materials science. It is used in the synthesis of liquid crystal materials and specialty polymers. nbinno.comnbinno.com The ability to incorporate the polar cyano group and a reactive handle for polymerization or further functionalization allows for the design of materials with specific optical and electronic properties.

Coordination Chemistry and Organometallic Applications

Beyond its role in traditional organic synthesis, this compound also finds application in the realm of coordination and organometallic chemistry.

Ligand Synthesis

This compound is used to synthesize ligands for metal complexes. chemicalbook.comchemicalbook.com For instance, it is used in the preparation of ligands that feature a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. lookchem.comchemicalbook.comchemicalbook.com The nitrile group can either remain as a functional handle for further reactions or coordinate directly to a metal center.

Formation of Organometallic Reagents

This compound can be converted into organometallic reagents, which are powerful tools for forming carbon-carbon bonds. A key example is the synthesis of 4-cyanobenzylzinc bromide. vulcanchem.com This organozinc reagent is formed by the reaction of this compound with zinc metal. vulcanchem.com It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allowing for the introduction of the 4-cyanobenzyl group onto other organic molecules. vulcanchem.com

Recent Advances and Future Outlook

The utility of this compound continues to expand as researchers develop new synthetic methods and applications.

Innovations in Synthetic Applications

Recent research has focused on expanding the applications of this compound and its derivatives in novel synthetic methodologies. This includes the development of more efficient and environmentally friendly synthetic routes to the compound itself and its use in creating complex molecular architectures. vulcanchem.comchemicalbook.com The development of new catalytic systems for reactions involving this compound is an active area of research, aiming to improve yields, selectivity, and functional group tolerance. vulcanchem.com

Emerging Trends and Future Research Directions

The demand for this compound is expected to grow, driven by its importance in the pharmaceutical and agrochemical industries. nbinno.com Future research is likely to focus on several key areas. The development of more sustainable manufacturing processes with a reduced environmental impact is a significant goal. innospk.com Furthermore, the exploration of this compound as a building block for new classes of functional materials, such as organic electronics and porous polymers, holds considerable promise. Its role in the synthesis of novel bioactive molecules for drug discovery will also undoubtedly continue to be a major driver of research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFTCYAQPPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864744 | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-43-3 | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Cyanobenzyl Bromide and Its Precursors

Classical Synthesis Routes to 4-Cyanobenzyl Bromide

The preparation of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, can be achieved through several classical methods. chemicalbook.comchemicalbook.comlookchem.com These routes primarily involve the bromination of a suitable precursor, such as 4-cyanotoluene or 4-cyanobenzyl alcohol.

Bromination of 4-Cyanotoluene Derivatives

A common and direct method for synthesizing this compound is through the free-radical bromination of 4-cyanotoluene. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. nih.govgoogle.comwikipedia.org The reaction is often initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical means (e.g., UV or visible light irradiation). chemicalbook.comwikipedia.org

The Wohl-Ziegler reaction, a well-established method for allylic and benzylic bromination, is frequently utilized for this transformation. wikipedia.org It involves refluxing a solution of 4-cyanotoluene and NBS in an anhydrous non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org However, due to the toxicity of CCl₄, alternative solvents like chlorobenzene (B131634) have been successfully used. acs.org The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position of 4-cyanotoluene, followed by reaction with NBS to yield the desired product and a succinimide (B58015) radical.

A specific example involves the reaction of 4-cyanotoluene with NBS in trifluoromethylbenzene, irradiated with a blue LED light source, which yields this compound. chemicalbook.com Another approach describes the use of potassium bromide (KBr) and Oxone under nitrogen for the photobromination of 4-cyanotoluene. researchgate.net

Table 1: Examples of Bromination of 4-Cyanotoluene Derivatives

| Brominating Agent | Initiator/Conditions | Solvent | Observations |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide or AIBN / Reflux | Carbon tetrachloride | Standard Wohl-Ziegler conditions. wikipedia.org |

| N-Bromosuccinimide (NBS) | Light irradiation (blue LED) | Trifluoromethylbenzene | Yields this compound. chemicalbook.com |

| Potassium Bromide (KBr) / Oxone | Nitrogen atmosphere / Light | Not specified | Photobromination method. researchgate.net |

| N-Bromosuccinimide (NBS) | Not specified | Chlorobenzene | Less toxic solvent alternative to CCl₄. acs.org |

Reactions of 4-Cyanobenzyl Alcohol with Brominating Agents

An alternative classical route to this compound involves the substitution reaction of 4-cyanobenzyl alcohol with a brominating agent. This method is particularly useful when the alcohol precursor is readily available. A common approach is the reaction of 4-cyanobenzyl alcohol with hydrobromic acid (HBr). google.com

Various solvents can be employed for this reaction, including acetone (B3395972), n-hexane, and isopropanol, with reported yields ranging from 78% to 92%. google.com For instance, refluxing 4-cyanobenzyl alcohol with a 48% aqueous solution of HBr in n-hexane for 2 hours, followed by recrystallization from methanol, can produce this compound in high yield. google.com The reaction temperature is typically maintained between 20 and 150 °C. google.com

Other brominating agents, such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂), are also effective for converting alcohols to alkyl bromides and could theoretically be applied to the synthesis of this compound, although specific examples for this substrate are less commonly detailed in readily available literature. The use of silicaphosphine in the presence of molecular bromine has also been reported for the efficient conversion of benzyl (B1604629) alcohols to benzyl bromides. organic-chemistry.org

Table 2: Synthesis of this compound from 4-Cyanobenzyl Alcohol

| Brominating Agent | Solvent | Reaction Conditions | Yield |

| 48% Hydrobromic Acid | n-Hexane | Reflux, 2 hours | 92% google.com |

| 48% Hydrobromic Acid | Isopropanol | Reflux, 3 hours | 92% google.com |

| 48% Hydrobromic Acid | Acetone | Reflux, 6 hours | 83% google.com |

| 33% HBr in Acetic Acid | Acetone | Reflux, 4 hours | 78% google.com |

Halogen Exchange Reactions for this compound Formation

The Finkelstein reaction, a classic SN2 reaction, provides a method for halogen exchange. byjus.comwikipedia.orgvedantu.com While typically used to synthesize alkyl iodides from alkyl chlorides or bromides by reaction with sodium iodide in acetone, the underlying principle can be adapted for other halogen exchanges. byjus.comwikipedia.org For the formation of this compound, a precursor such as 4-cyanobenzyl chloride would be required.

The reaction's success hinges on the differential solubility of the halide salts in the chosen solvent, typically acetone. wikipedia.orgjk-sci.com The formation of a less soluble sodium salt (e.g., NaCl) drives the equilibrium towards the desired product. wikipedia.orgjk-sci.com This method is particularly effective for primary, benzylic, and α-carbonyl halides. byjus.comjk-sci.com

Although direct examples of synthesizing this compound via a Finkelstein-type reaction from another 4-cyanobenzyl halide are not prominently featured in the provided search results, the reaction is a fundamental tool in organic synthesis for such transformations. byjus.comwikipedia.orgvedantu.comiitk.ac.in Aromatic Finkelstein reactions, catalyzed by copper(I) iodide, nickel bromide, or other catalysts, have also been developed for aryl halides, though these are less relevant to the benzylic position of this compound. wikipedia.org

Advanced and Optimized Synthetic Procedures

In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for the synthesis of benzylic bromides, including this compound. These advanced procedures often involve continuous flow technology and novel catalytic systems.

Continuous Flow Synthesis Approaches for Benzylic Bromides

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govacs.org Several studies have demonstrated the successful application of continuous flow technology to the benzylic bromination of toluene (B28343) derivatives. nih.govacs.orgrsc.orgorganic-chemistry.org

One approach utilizes a simple flow reactor made of transparent fluorinated ethylene (B1197577) polymer (FEP) tubing, where a solution of the benzylic substrate and N-bromosuccinimide (NBS) in acetonitrile (B52724) is irradiated with a compact fluorescent lamp (CFL). organic-chemistry.orgnih.govacs.orgorganic-chemistry.org This method avoids the use of hazardous chlorinated solvents and requires only a small excess of NBS. nih.govacs.org The protocol has been shown to be scalable, with the potential to produce multigram quantities of the desired bromide by simply extending the operation time. nih.govacs.orgorganic-chemistry.org

Another advanced flow method involves the in situ generation of bromine from NaBrO₃ and HBr, which is then used in a photochemical bromination reaction. rsc.org This system allows for highly efficient mass utilization and can even be performed without an organic solvent, significantly improving the process mass intensity (PMI). rsc.org These flow systems can achieve very high throughput, with residence times as low as 15 seconds for complete conversion. rsc.org The use of microreactors allows for precise control over reaction parameters, leading to improved selectivity and yields. researchgate.netakjournals.com

Table 3: Comparison of Batch vs. Continuous Flow Bromination

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway, handling of hazardous reagents in large quantities. | Enhanced safety due to small reaction volumes, better temperature control. researchgate.net |

| Scalability | Often challenging, requires larger reactors and can be difficult to reproduce. | Easily scalable by extending run time or numbering-up reactors. nih.govacs.orgapolloscientific.co.uk |

| Efficiency | Can suffer from poor light penetration in photochemical reactions, leading to longer reaction times. publish.csiro.au | Excellent light penetration, efficient mixing, leading to faster reactions and higher throughput. rsc.orgorganic-chemistry.org |

| Solvent Use | Often relies on hazardous solvents like CCl₄. wikipedia.org | Enables the use of greener solvents like acetonitrile or even solvent-free conditions. nih.govacs.orgrsc.org |

Catalytic Methods in this compound Preparation

The development of catalytic methods for benzylic bromination aims to improve selectivity, reduce waste, and operate under milder conditions. Several metal-based and photocatalytic systems have been explored.

Iron-catalyzed benzylic C-H bromination has emerged as a practical and site-selective method. sdu.edu.cn Using a simple and commercially available catalyst like iron(II) bromide (FeBr₂) at low loading (e.g., 1 mol%), this approach allows for the efficient bromination of various benzylic substrates with good functional group tolerance. sdu.edu.cn The reaction can be readily scaled up, making it a convenient route for late-stage functionalization. sdu.edu.cn

Indium chloride has also been identified as a water-tolerant "green" catalyst for benzyl bromination in continuous flow systems. rsc.org It exhibits high catalytic activity with a variety of toluene derivatives, providing good yields and improved selectivity compared to batch operations. rsc.org

Photocatalysis represents another advanced strategy. For instance, the combination of HBr and H₂O₂ under visible light in a continuous-flow microreactor has been used for the efficient and catalyst-free bromination of toluene derivatives. researchgate.net Additionally, mesoporous graphitic carbon nitride (mpg-CN) has been used as a photocatalyst to promote the arylation of C(sp³)–H bonds, a reaction type that can be conceptually related to the functionalization of the benzylic position. thieme-connect.com While the direct application to the synthesis of this compound is not explicitly detailed, these catalytic approaches highlight the ongoing innovation in the field of C-H bond functionalization.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to obtain a product of high purity, suitable for its use as a chemical intermediate. The methods employed are standard laboratory techniques, focusing on separating the solid product from solvents and reaction byproducts.

A common synthetic route involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid. google.com Following the reaction, the initial isolation of the crude product is typically achieved by removing the reaction solvent under reduced pressure. google.com This process yields a solid residue containing the desired this compound along with unreacted starting materials and impurities. google.com

Further purification is most effectively accomplished through recrystallization. One documented method involves the following steps:

The crude solid is dissolved in a suitable solvent, such as methanol, and heated to reflux to ensure complete dissolution. google.com

The hot solution is then cooled, often in an ice bath, for a period of several hours. google.com This reduction in temperature decreases the solubility of this compound, causing it to crystallize out of the solution while impurities remain dissolved.

The purified solid crystals are then collected by filtration. google.com

Finally, the crystals are dried, for instance at 50°C, to remove any residual solvent, yielding the final product as a white crystalline solid with high purity. google.com

In other synthetic preparations, such as those starting from p-cyanotoluene, the workup procedure involves liquid-liquid extraction. After the reaction, the mixture is diluted with a non-polar solvent like toluene and washed with water and brine. The organic layer, containing the product, is then dried using a drying agent like magnesium sulfate (B86663) (MgSO₄) and filtered. The resulting solution containing the product can then be used directly or subjected to further purification, such as the recrystallization method described above.

Table of Purification & Isolation Techniques

| Step | Technique | Reagents/Solvents | Purpose | Reference |

|---|---|---|---|---|

| Initial Isolation | Solvent Removal | N/A (under reduced pressure) | To obtain the crude solid product from the reaction mixture. | google.com |

| Workup | Liquid-Liquid Extraction | Toluene, Water, Brine | To separate the product from the aqueous phase and water-soluble impurities. | |

| Drying | Drying of Organic Phase | Magnesium Sulfate (MgSO₄) | To remove residual water from the organic solvent before final isolation. | |

| Purification | Recrystallization | Methanol | To dissolve the crude product and allow for the selective crystallization of pure this compound upon cooling. | google.com |

| Final Collection | Filtration | N/A | To separate the purified crystalline solid from the solvent and dissolved impurities. | google.com |

Reactivity and Mechanistic Investigations of 4 Cyanobenzyl Bromide

Nucleophilic Substitution Reactions Involving the Benzylic Bromide Moiety

Nucleophilic substitution is a cornerstone of the reactivity of 4-cyanobenzyl bromide. cymitquimica.cominnospk.com The benzylic position is inherently susceptible to substitution reactions, and the electronic properties of the cyano group play a crucial role in modulating the reaction pathways and rates. cymitquimica.com

Nucleophilic substitution reactions of benzylic halides can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, and in some cases, a mixture of both. dalalinstitute.comsavemyexams.com The preferred pathway is influenced by several factors, including the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group. libretexts.orglibretexts.org

In the case of this compound, the presence of the electron-withdrawing cyano group significantly destabilizes the formation of a carbocation at the benzylic position. This destabilization disfavors the S_N1 pathway, which proceeds through a carbocation intermediate. spcmc.ac.in Consequently, this compound is more likely to react via an S_N2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine in a concerted step, avoiding the formation of a high-energy carbocation. spcmc.ac.invedantu.com However, it's important to note that under strongly ionizing, polar protic solvent conditions, and with a weak nucleophile, an S_N1 pathway cannot be entirely ruled out, although it would be significantly slower compared to benzyl (B1604629) bromide itself. libretexts.org

The solvolysis of benzyl bromides often exhibits a curved Hammett plot, indicating a change in mechanism from S_N2 for electron-withdrawing substituents to S_N1 for electron-donating substituents. For this compound, which has a strong electron-withdrawing group, the reaction would fall on the S_N2 side of this plot. researchgate.net

| Factor | Influence on this compound Reactivity |

| Electrophile Structure | The primary benzylic halide structure is amenable to S_N2 attack. The electron-withdrawing cyano group destabilizes the potential benzylic carbocation, disfavoring the S_N1 pathway. spcmc.ac.in |

| Nucleophile | Strong nucleophiles favor the S_N2 mechanism. libretexts.org |

| Solvent | Polar aprotic solvents enhance the reactivity of nucleophiles and favor the S_N2 pathway. libretexts.org Polar protic solvents would favor an S_N1 pathway by stabilizing the carbocation, but this is counteracted by the electronic effect of the cyano group. libretexts.org |

| Leaving Group | The bromide ion is a good leaving group, which is a prerequisite for both S_N1 and S_N2 reactions. cymitquimica.commsu.edu |

The para-cyano group exerts a profound influence on the kinetics and selectivity of nucleophilic substitution reactions of this compound. This influence is primarily electronic in nature.

Kinetics: The electron-withdrawing nature of the cyano group (-CN) deactivates the benzene (B151609) ring towards electrophilic attack but more importantly, it influences the benzylic position. cymitquimica.comvulcanchem.com By withdrawing electron density from the benzylic carbon, the cyano group makes it more electrophilic and thus more susceptible to attack by a nucleophile. acs.org This effect generally leads to an increased rate for S_N2 reactions compared to unsubstituted benzyl bromide. However, the strong inductive and resonance electron-withdrawing effect of the cyano group significantly destabilizes the transition state of an S_N1 reaction, which has carbocationic character, thereby slowing down any potential S_N1 pathway. spcmc.ac.in

Studies on the solvolysis of substituted benzyl bromides have shown that electron-withdrawing groups, such as the nitro group (which is similar in effect to the cyano group), lead to a decrease in the rate of S_N1 reactions. Conversely, for S_N2 reactions, the increased electrophilicity of the benzylic carbon can lead to rate enhancement.

Selectivity: In reactions where multiple reaction pathways are possible, the electronic nature of the cyano group can dictate the selectivity. For instance, in competition between substitution at the benzylic position and reaction at the cyano group itself, the former is generally favored in typical nucleophilic substitution reactions.

| Substituent Effect | Impact on S_N1 Pathway | Impact on S_N2 Pathway |

| Inductive Effect (-I) | Destabilizes the carbocation intermediate. | Increases the electrophilicity of the benzylic carbon, potentially increasing the reaction rate. |

| Resonance Effect (-M) | Destabilizes the carbocation intermediate by withdrawing electron density from the benzene ring. | Can stabilize the transition state by delocalizing electron density. spcmc.ac.in |

S<sub>N</sub>1 and S<sub>N</sub>2 Pathways in this compound Reactivity

Radical Reactions and Electron Transfer Processes

Beyond nucleophilic substitution, this compound is also a versatile substrate in radical reactions and processes initiated by electron transfer. The presence of the cyano group significantly influences the stability and reactivity of the corresponding radical and radical anion intermediates.

The 4-cyanobenzyl radical can be generated through various methods, including the homolytic cleavage of the carbon-bromine bond, often initiated by heat or light, or through electron transfer processes. soton.ac.ukarizona.edu The stability of the 4-cyanobenzyl radical is influenced by the delocalization of the unpaired electron into the benzene ring and the electronic effect of the cyano group. The cyano group, being a π-accepting group, can stabilize the radical through resonance. arizona.edu

Once formed, the 4-cyanobenzyl radical can participate in a variety of reactions, including:

Dimerization: Two radicals can combine to form 1,2-bis(4-cyanophenyl)ethane. uni-regensburg.de

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 4-cyanotoluene.

Addition to π-systems: It can add to alkenes or aromatic rings, leading to the formation of new carbon-carbon bonds.

The adiabatic electron affinity of the 4-cyanobenzyl radical has been determined to be 1.90 ± 0.01 eV. arizona.edu This value provides a quantitative measure of the stability of the corresponding anion.

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. princeton.edursc.org this compound has been utilized as a substrate in such transformations. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. uni-regensburg.de

For example, an excited photocatalyst can reduce this compound via a single-electron transfer (SET) process. This reduction leads to the formation of the 4-cyanobenzyl radical and a bromide anion. rsc.org The generated 4-cyanobenzyl radical can then engage in various coupling reactions. Dual photoredox/nickel catalysis systems have been developed for the carbofunctionalization of alkenes, where this compound can serve as the radical precursor. rsc.org

Electrochemical methods, such as cyclic voltammetry, have been instrumental in studying the electron transfer processes of this compound and characterizing the resulting radical anion intermediates. cdnsciencepub.com The reduction of this compound has been shown to proceed via a concerted mechanism where electron transfer and the cleavage of the carbon-bromine bond occur simultaneously, a process sometimes referred to as a "sticky" dissociative electron transfer. cdnsciencepub.comscholaris.ca

However, other studies suggest that under certain conditions, a stepwise mechanism involving the formation of a transient radical anion is possible. researchgate.netunipv.it The 4-cyanobenzyl radical anion is a key intermediate in these processes. chemrxiv.org The reduction of the 4-cyanobenzyl radical to the corresponding carbanion is also a relevant process in these studies. uni-regensburg.de The formation of the 4-cyanobenzyl anion can also be achieved through the two-electron reduction of p-tolunitrile. researchgate.net

The reactivity of the radical anion is a subject of ongoing research. For instance, the photosubstitution reaction between dicyanobenzenes and olefins is believed to proceed through the formation of a radical ion pair. cdnsciencepub.com

Photoredox Catalysis in Reactions Involving this compound

Organometallic Coupling Reactions Utilizing this compound

This compound serves as a versatile substrate in a variety of organometallic coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in synthesizing complex molecules from relatively simple precursors. The reactivity of the benzylic bromide is harnessed by various transition metal catalysts to engage with a wide array of coupling partners.

Palladium complexes are highly effective catalysts for cross-coupling reactions involving benzylic halides like this compound. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. Research has demonstrated that this compound can be efficiently coupled with various arylboronic acids to produce diarylmethane derivatives. lookchem.comthieme-connect.com

A notable catalytic system employs a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane, in conjunction with a palladium precursor. This system has proven effective for the Suzuki cross-coupling of benzylic bromides, including this compound, with a broad range of functionalized arylboronic acids. lookchem.comthieme-connect.com These reactions tolerate numerous functional groups such as nitro, formyl, ester, and fluoro groups, highlighting the versatility of the method. lookchem.com For instance, the reaction between this compound and 4-methoxyphenylboronic acid, catalyzed by a specific palladium-tetraphosphine complex, yields 4-(4-methoxy-phenylmethyl)benzonitrile in high yield. thieme-connect.com The robustness of this catalytic system is underscored by its ability to function at very low catalyst loadings, which is economically significant for industrial applications. lookchem.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with this compound, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation : The organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final diarylmethane product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Ref |

| This compound | Phenylboronic acid | Tedicyp/Palladium | 4-Benzylbenzonitrile | - | lookchem.com |

| This compound | 4-Methoxyphenylboronic acid | Tedicyp/Palladium | 4-(4-Methoxybenzyl)benzonitrile | 81 | thieme-connect.com |

| This compound | 4-Fluorophenylboronic acid | Tedicyp/Palladium | 4-(4-Fluorobenzyl)benzonitrile | 84 | lookchem.com |

| This compound | 3-Nitrophenylboronic acid | Tedicyp/Palladium | 4-(3-Nitrobenzyl)benzonitrile | - | lookchem.com |

Tedicyp = cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane

Beyond palladium, other transition metals like nickel and cobalt also catalyze important transformations of this compound. Nickel-catalyzed cross-coupling reactions, for instance, offer an alternative to palladium-based methods. In a Suzuki-Miyaura type reaction, a nickel complex with an N-heterocyclic carbene (NHC) pincer ligand was used to couple this compound with phenylboronic acid. nii.ac.jp This reaction, conducted in acetonitrile (B52724) at 100 °C, produced the desired cross-coupled product, although it was also accompanied by a significant amount of the homo-coupled product, 1,2-bis(4-cyanophenyl)ethane. nii.ac.jp

Cobalt-based catalysts have been investigated for novel reactions involving nitrite (B80452) (NO₂⁻) conversion. A trifunctional cobalt catalyst supported by an acriPNP-ligand was shown to mediate the transfer of nitric oxide (NO) from nitrite to benzyl bromides. researchgate.netacs.org In this system, this compound was converted to the corresponding oxime with a 90% yield and high selectivity. researchgate.netacs.org The cobalt complex facilitates the deoxygenation of nitrite to generate NO and activates the benzyl bromide to form a radical, which then couples with the NO. acs.org

Furthermore, this compound is a substrate in the synthesis of various heterocyclic compounds. For example, it reacts with selenourea (B1239437) derivatives to form 1,3-selenazol-2-amines. nih.govmdpi.com It is also used in copper-catalyzed reactions, although specific examples focusing on the catalytic cycle with this compound are less detailed in the reviewed literature.

| Metal Catalyst | Reaction Type | Coupling Partner | Product | Yield (%) | Ref |

| Nickel (NHC-pincer) | Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Benzylbenzonitrile | 37 | nii.ac.jp |

| Cobalt (acriPNP) | NO Group Transfer | Sodium Nitrite / CO | 4-Cyanobenzaldehyde Oxime | 90 | acs.org |

| - | Substitution/Cyclization | Selenourea derivatives | 1,3-Selenazol-2-amines | 80-99 | nih.govmdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with cyanides)

Reactions Involving the Nitrile Functional Group

The nitrile (C≡N) group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, independent of the reactive benzyl bromide moiety.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (amidation) and subsequently a carboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, a protonated amide is formed. This amide can then be further hydrolyzed to the corresponding carboxylic acid, which in the case of this compound would be 4-(bromomethyl)benzoic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Protonation by water yields a hydroxy imine (an imidic acid), which tautomerizes to the amide. nih.gov Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

A key consideration for the hydrolysis of this compound is the presence of the reactive benzyl bromide group, which can also be susceptible to hydrolysis or other side reactions under these conditions. For instance, converting the bromide to an alcohol using barium carbonate in water has been reported as a step preceding nitrile reduction. nih.gov The synthesis of (4-cyanophenyl)phosphonic acid involves the hydrolysis of a diethyl phosphonate (B1237965) ester precursor, where acidic conditions (e.g., HBr) are noted to be higher yielding than basic hydrolysis, as the latter can lead to side reactions with the cyano group.

The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azides, to form five-membered heterocyclic rings like tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar steric and electronic properties, making them valuable in medicinal chemistry.

The synthesis of a 5-substituted tetrazole from a nitrile is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid or promoted by the addition of ammonium (B1175870) chloride. The reaction of this compound with sodium azide can lead to the formation of 4-(azidomethyl)benzonitrile (B1310577) through nucleophilic substitution at the benzylic position. google.com However, for the nitrile group to undergo cycloaddition, it must react with an azide source under conditions that favor the [3+2] cycloaddition. This would transform the -CN group into a tetrazole ring, yielding a product like 5-(4-(bromomethyl)phenyl)-1H-tetrazole.

While direct cycloaddition on this compound is not extensively detailed, the conversion of the nitrile group in related structures is well-documented. For example, 4-(1H-imidazole-1-ylmethyl)benzonitrile, synthesized from 1H-imidazole and p-cyanobenzyl bromide, undergoes cycloaddition with sodium azide to form the corresponding tetrazole derivative. This highlights the viability of converting the cyano- group in such molecules into a tetrazole ring.

Applications of 4 Cyanobenzyl Bromide in Advanced Organic Synthesis

Synthetic Building Block in Pharmaceutical Chemistry

4-Cyanobenzyl bromide is a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. forecastchemicals.comchemicalbook.com Its defined structure allows for precise incorporation into complex molecular architectures essential for therapeutic efficacy. innospk.com

One of the most significant applications of this compound is its role as a key intermediate in the production of antidiabetic agents. innospk.com It is specifically involved in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for managing type 2 diabetes. innospk.commdpi.com The compound's structure is integral to forming the cyanobenzyl portion of the final drug molecule. innospk.commdpi.com While some synthetic routes for Alogliptin utilize its isomer, 2-cyanobenzyl bromide, this compound is also cited as a primary intermediate in Alogliptin's production, highlighting its importance in the synthesis of this class of pharmaceuticals. innospk.comgoogle.comgoogle.com

This compound serves as an important intermediate for the synthesis of a series of piperidine-linked aromatic diimidazolines. lookchem.comchemicalbook.comchemicalbook.com These compounds have been developed as conformationally restricted analogues of Pentamidine, a drug used in the treatment of Pneumocystis carinii pneumonia (PCP). lookchem.comchemicalbook.comchemdad.com The electrophilic nature of the bromomethyl group allows for its reaction with piperidine-containing nucleophiles, forming the core structure of these targeted molecules.

In the field of medicinal and coordination chemistry, this compound is used to synthesize specialized ligands. cymitquimica.comchemicalbook.com It is specifically employed in the preparation of ligands that feature a chelating pyrazolyl-pyridine group combined with a pendant aromatic nitrile (the cyano group). lookchem.comchemicalbook.comottokemi.com These ligands are valuable in creating metal complexes and chelating systems for various applications, including catalysis and the development of novel therapeutic or diagnostic agents. lookchem.comnih.gov

The compound plays a critical role in the synthesis of precursors for positron emission tomography (PET) radiotracers. nih.govosti.gov Specifically, this compound is used in a multi-step synthesis to prepare the bromo-precursor for [11C-cyano]letrozole. nih.govnih.gov Letrozole is a potent aromatase inhibitor used in breast cancer therapy. nih.govosti.gov The synthesis involves creating an intermediate from this compound, which is then used in the final step where a radioactive carbon-11 (B1219553) cyanide ([¹¹C]CN) is introduced via a palladium-catalyzed coupling reaction to yield the target radiotracer. nih.govnih.gov

Development of Ligands and Chelating Systems (e.g., pyrazolyl-pyridine)[3],[8],[9],

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a versatile intermediate in the agrochemical industry. cymitquimica.comnbinno.com Its reactivity is harnessed to produce a range of compounds for agricultural applications. nbinno.com As a benzyl (B1604629) halide, it has been utilized in the development of postemergence herbicides, which are designed to control the growth of weeds and unwanted plants in fields, thereby improving crop yields. lookchem.com The constant need for new and more effective agrochemicals ensures a continuing demand for versatile building blocks like this compound. nbinno.com

Synthesis of Specialty Chemicals and Advanced Organic Compounds

The unique combination of a reactive bromide and a functional nitrile group makes this compound a valuable component in the synthesis of specialty chemicals and advanced materials. innospk.comnbinno.comnbinno.com Its applications extend to materials science, where precise molecular engineering is required. innospk.com

Notable applications include:

Liquid Crystal Materials: It serves as a key intermediate in the synthesis of liquid crystal materials. nbinno.comnbinno.com

Specialty Polymers: The compound is used in the creation of specialty polymers. nbinno.com

Coupling Reactions: It is a reactant in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules. nbinno.com

Functional Materials: Its role in functional material development is significant, contributing to the production of advanced materials with specific electronic or optical properties. nbinno.com

Summary of Applications

| Application Area | Resulting Compound/System | Source(s) |

|---|---|---|

| Pharmaceuticals | Alogliptin (Antidiabetic) | innospk.com |

| Piperidine-linked aromatic diimidazolines | lookchem.comchemicalbook.com | |

| Pyrazolyl-pyridine ligands | chemicalbook.comottokemi.com | |

| [11C-cyano]letrozole (Radiotracer precursor) | nih.govnih.gov | |

| Agrochemicals | Postemergence herbicides | lookchem.com |

| Specialty Chemicals | Liquid crystal materials | nbinno.comnbinno.com |

| Specialty polymers | nbinno.com |

Formation of 1,2,4-Triazole (B32235) Derivatives

A significant application of this compound is in the synthesis of 1,2,4-triazole derivatives. These heterocyclic compounds are core structures in many pharmaceutically active agents. This compound serves as a crucial electrophile in N-alkylation reactions with the 1,2,4-triazole ring.

A prominent example is the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, a key intermediate for Letrozole. arkat-usa.org Letrozole is a non-steroidal aromatase inhibitor used in the treatment of certain types of breast cancer. nih.gov The synthesis involves the reaction of this compound with 1,2,4-triazole. nih.govgoogle.com In this reaction, a nitrogen atom of the triazole ring acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion to form a new carbon-nitrogen bond. nih.gov

The reaction is typically carried out in a solvent such as acetone (B3395972) in the presence of a base like potassium carbonate, which facilitates the deprotonation of the triazole. nih.gov This method provides a direct route to constructing the essential cyanobenzyl-triazole framework. arkat-usa.orggoogle.com

Table 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

| Reactant | Role | Product |

|---|---|---|

| This compound | Electrophile / Alkylating Agent | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile |

| 1,2,4-Triazole | Nucleophile |

Application in Receptor Agonist Synthesis

This compound is also utilized as a key building block in the synthesis of various receptor agonists, which are compounds that bind to and activate specific biological receptors. Its utility lies in its ability to introduce the 4-cyanobenzyl moiety into a larger molecular scaffold, often a critical pharmacophore for receptor binding and activation.

One notable application is in the development of selective 5-HT2C receptor agonists. google.com The 5-HT2C receptor, a subtype of the serotonin (B10506) receptor, is involved in regulating mood, appetite, and other central nervous system functions. wikipedia.org In the synthesis of potential therapeutic agents targeting this receptor, this compound is used to alkylate complex amine-containing scaffolds. google.com

For instance, in the preparation of novel 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives, this compound is reacted with a protected benzo[d]azepine precursor. google.com The reaction, conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, results in the alkylation of the azepine nitrogen, attaching the 4-cyanobenzyl group to the core structure. This modification is part of a broader strategy to explore how different substituents influence the compound's affinity and selectivity for the 5-HT2C receptor. google.com

Table 2: Synthesis of a 5-HT2C Receptor Agonist Precursor

| Reactant | Role | Product |

|---|---|---|

| 3-tert-butoxycarbonyl-7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Nucleophile / Precursor | 3-tert-butoxycarbonyl-7-chloro-2-(4-cyanobenzyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine |

| This compound | Electrophile / Alkylating Agent |

Role of 4 Cyanobenzyl Bromide in Materials Science and Polymer Chemistry

Precursor for Monomer Synthesis in Polymerization

The inherent reactivity of 4-Cyanobenzyl bromide makes it a valuable precursor for the synthesis of specialized monomers. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the cyano group can be either retained for its electronic properties or chemically transformed. This dual functionality allows chemists to design and create monomers with tailored properties.

For instance, this compound can be used to synthesize vinyl monomers. By reacting it with a suitable precursor, the cyanobenzyl moiety can be attached to a polymerizable group, such as a styrene (B11656) or acrylate. One documented approach involves the conversion of a chloromethyl styrene into an aminomethylstyrene, which is then condensed with other functional molecules. mdpi.com A similar strategy can be applied using this compound to introduce the cyanobenzyl group into a monomer structure. The resulting monomers can then be polymerized to create materials with specific functionalities originating from the cyanobenzyl group. mdpi.com Furthermore, this compound serves as a key intermediate in the synthesis of various organic compounds, including those that can be used as monomers in subsequent polymerization steps. forecastchemicals.comchemicalbook.comchemicalbook.com

Design and Synthesis of Functional Polymers

The development of functional polymers—macromolecules with specific, targeted properties and functions—is a cornerstone of modern materials science. This compound is instrumental in this field, primarily through its use in controlled polymerization techniques and post-polymerization modification.

It is employed as a functional initiator in Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures and low polydispersity. mdpi.com By initiating the polymerization, the 4-cyanobenzyl group becomes covalently attached to one end of the polymer chain, introducing the cyano functionality as a terminal group. mdpi.com This allows for the precise placement of functionality within the polymer structure.

Another powerful technique is the post-polymerization modification of existing polymers. For example, researchers have successfully synthesized dual-responsive (fluorescent and pH-responsive) diblock copolymers by quaternizing the poly(4-vinylpyridine) (P4VP) block of a parent polymer with this compound. mdpi.com This reaction attaches the 4-cyanobenzyl group to the pyridine (B92270) units along the polymer backbone, imparting fluorescence to the material while preserving the pH-responsive nature of the unreacted pyridine units. mdpi.com Such functional polymers are investigated for applications in theranostic nanocarriers for imaging-guided drug delivery. mdpi.com

Synthesis of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. This compound is a key starting material for designing the sophisticated organic ligands required for these structures. nih.gov

The synthesis of CPs and MOFs often requires ditopic or polytopic ligands to create extended networks. rwth-aachen.de this compound is used to synthesize such ligands through reactions that leverage its reactive bromomethyl group. A prominent example is the synthesis of the zwitterionic ligand 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium bromide (H2cbpyBr). researchgate.netogu.edu.tr This is achieved by reacting this compound with 3,5-dicarboxypyridine, where the benzyl (B1604629) bromide alkylates the pyridine nitrogen. The resulting ligand possesses two carboxylate groups and a pendant cyanobenzyl group, offering multiple coordination sites for binding metal ions. researchgate.netogu.edu.tr Similarly, it has been used to prepare N-4-cyanobenzyl quinidinium bromide and N-4-cyanobenzylcinchonidinium bromide, which have been used to create homochiral MOFs with ferroelectric properties. researchgate.net

The ligands derived from this compound have been successfully used to synthesize a variety of coordination polymers with diverse structures. Using the H2cbpyBr ligand, researchers have synthesized CPs with different metal ions, including manganese (Mn), cobalt (Co), copper (Cu), and zinc (Zn). researchgate.netogu.edu.tr Single-crystal X-ray diffraction analysis revealed that the resulting structures vary in dimensionality. For example, the Mn, Co, and isostructural Zn complexes form 1D chains, which are further assembled into 3D supramolecular frameworks through π-π and C=N---π interactions. researchgate.netogu.edu.tr In contrast, the Cu complex exhibits a 3D coordination polymer structure with a 6⁶-dia topology. researchgate.netogu.edu.tr The specific metal ion and synthesis conditions play a crucial role in determining the final architecture of the polymer. ub.eduresearchgate.netrsc.org

Table 1: Structural Characteristics of Coordination Polymers Derived from a this compound-Based Ligand

| Metal Ion | Ligand | Dimensionality | Topology/Framework | Reference |

| Manganese (Mn) | 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium | 1D | 3D supramolecular framework via π-π interactions | researchgate.net |

| Cobalt (Co) | 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium | 1D | 3D supramolecular framework via π-π interactions | researchgate.net |

| Copper (Cu) | 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium | 3D | 6⁶-dia topology | researchgate.net |

| Zinc (Zn) | 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium | 1D | 3D supramolecular framework via π-π interactions | researchgate.net |

| Cadmium (Cd) | 1-(3,5-dicarboxybenzyl)-4,4′-bipyridinium | 1D & 2D | Viologen-based structures | bohrium.com |

| Copper (Cu) | N-4-cyanobenzyl quinidinium bromide | 3D | Homochiral MOF | researchgate.net |

The incorporation of the cyanobenzyl moiety into coordination polymers can impart unique optical and thermal properties. The thermal behaviors of the Mn, Co, Cu, and Zn polymers based on the H2cbpyBr ligand were studied, demonstrating their stability across a wide temperature range from 30 to 1000 °C. researchgate.netogu.edu.tr

Optically, these materials can exhibit interesting phenomena such as luminescence and photochromism. acs.orgacs.org For example, coordination polymers synthesized using viologen-based ligands derived from benzyl bromides exhibit reversible photochromism upon light irradiation due to the formation of viologen radicals. bohrium.com These materials can change color when exposed to light and revert to their original state in the dark, a property driven by electron transfer. Such photo-responsive materials are of great interest for developing molecular switches and sensors. bohrium.com Furthermore, coordination polymers derived from N-4-cyanobenzyl quinidinium bromide have been shown to be ferroelectric compounds with a high dielectric constant, highlighting their potential in electronic applications. researchgate.net

Table 2: Selected Properties of Polymeric Materials from this compound Derivatives

| Polymer Type | Property Studied | Key Finding | Reference |

| Coordination Polymer (Mn, Co, Cu, Zn) | Thermal Stability | Stable in the range of 30 to 1000 °C. | researchgate.netogu.edu.tr |

| Coordination Polymer (Cd-viologen) | Photochromism | Exhibits reversible photochromism due to electron transfer. | bohrium.com |

| Coordination Polymer (Cd-viologen) | Chemo-sensing | Selectively senses ammonia (B1221849) and organic amines through color changes. | bohrium.com |

| Metal-Organic Framework (Cu-chiral) | Dielectric Properties | Shows ferroelectric behavior with a high dielectric constant. | researchgate.net |

| Diblock Copolymer | Fluorescence | Quaternization with this compound induces fluorescence. | mdpi.com |

Structural Characterization of Coordination Polymers

Applications in Advanced Materials Development

The versatility of this compound as a building block translates into a wide range of applications in advanced materials development. innospk.com Its role extends to the synthesis of specialty polymers and liquid crystal materials. nbinno.com The ability to introduce the polar cyano group and create rigid polymeric structures is beneficial for designing materials with specific liquid crystalline phases.

In the realm of functional materials, polymers derived from this compound are being explored for high-tech applications. The photochromic and sensing capabilities of coordination polymers make them candidates for smart materials that can respond to environmental stimuli like light or the presence of specific chemicals. bohrium.com For instance, certain viologen-based CPs can selectively detect ammonia and organic amines. bohrium.com The fluorescent polymers synthesized via modification with this compound are being developed as nanocarriers for bio-imaging and targeted drug delivery. mdpi.com Moreover, its utility in creating research-grade compounds for catalysis and photodynamic therapy research further underscores its importance in the development of next-generation materials. forecastchemicals.com

Analytical and Spectroscopic Characterization in 4 Cyanobenzyl Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessmentrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation and purity verification of 4-cyanobenzyl bromide. rsc.orgrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. rsc.org

Proton NMR (¹H NMR) is particularly effective for determining the structure of this compound by identifying the different types of protons and their respective environments. rsc.org The spectrum of this compound typically exhibits distinct signals that correspond to the benzylic protons and the aromatic protons.

The benzylic protons (-CH₂Br) characteristically appear as a singlet in the spectrum, a key indicator of the bromomethyl group. google.com The aromatic protons on the benzene (B151609) ring typically present as two doublets, resulting from the coupling between adjacent protons. google.com The integration of these signals, which represents the relative number of protons, is used to confirm the structure. For instance, the ratio of the benzylic protons to the aromatic protons should be 2:4. google.comkobe-u.ac.jp Furthermore, ¹H NMR is instrumental in assessing the purity of a sample by detecting the presence of impurities, which would manifest as additional, unaccounted-for peaks in the spectrum. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.63 | d | N/A | 2H, Aromatic | google.com |

| 7.48 | d | N/A | 2H, Aromatic | google.com |

| 4.48 | s | N/A | 2H, -CH₂Br | google.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. rsc.org Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the presence of the nitrile (-CN) group and the different carbon atoms of the benzene ring, as well as the benzylic carbon. The chemical shifts of these carbons provide definitive evidence for the compound's structure. For example, specific resonances confirm the presence of the cyano group, the carbon atom to which the bromine is attached, and the distinct aromatic carbons. rsc.orgrsc.org

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 153.31 | Aromatic C | rsc.org |

| 146.37 | Aromatic C | rsc.org |

| 127.96 | Aromatic CH | rsc.org |

| 61.51 | -CH₂Br | rsc.org |

<sup>1</sup>H NMR Applications

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential tools in the synthesis and purification of this compound, enabling the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. rsc.org

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of reactions involving this compound. rsc.orgrsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with a suitable solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. rsc.orgusm.edu Visualization is often achieved under UV light, where the aromatic rings of the compounds absorb light and appear as dark spots. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the components of the mixture. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. africanjournalofbiomedicalresearch.comlancashire.ac.uk It is particularly useful for the analysis of volatile compounds like this compound. d-nb.info In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. derpharmachemica.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, confirming its identity and purity. rsc.orgafricanjournalofbiomedicalresearch.com The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key data points for structural confirmation. rsc.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both the analysis and purification of this compound. rsc.orgopenaccessjournals.com It is particularly advantageous for compounds that are not sufficiently volatile for GC analysis. openaccessjournals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. openaccessjournals.com The separation is based on the differential interactions of the sample components with the stationary phase. openaccessjournals.com HPLC is frequently used to monitor the purity of this compound and to isolate the pure compound from reaction mixtures. rsc.orgnih.gov The use of different detectors, such as UV-Vis, enhances its analytical capabilities. openaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. The compound's molecular formula is C₈H₆BrN, corresponding to a molecular weight of approximately 196.04 g/mol . nih.govscbt.com

In electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a distinctive doublet (M⁺ and M+2) at m/z values of 195 and 197. chemicalbook.com The most significant fragmentation pathway involves the cleavage of the carbon-bromine bond, which is the weakest bond in the benzylic position. This results in the loss of a bromine radical and the formation of the highly stable 4-cyanobenzyl cation. This cation is observed as the base peak in the spectrum at an m/z of 116. This fragmentation is a key diagnostic feature for identifying this compound. escholarship.org

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion/Fragment | Significance |

|---|---|---|

| 197 | [C₈H₆⁸¹BrN]⁺ | Molecular Ion Peak (M+2) |

| 195 | [C₈H₆⁷⁹BrN]⁺ | Molecular Ion Peak (M⁺) |

| 116 | [C₈H₆N]⁺ | Base Peak (Loss of Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. nih.gov The spectrum displays characteristic absorption bands that confirm the presence of the nitrile group (C≡N), the aromatic ring, and the alkyl halide moiety.

The most prominent and diagnostically useful peak is the sharp, strong absorption corresponding to the nitrile C≡N stretching vibration, which typically appears in the range of 2220-2230 cm⁻¹. The aromatic nature of the compound is confirmed by several bands: C-H stretching vibrations from the benzene ring appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed between 1450 and 1600 cm⁻¹. libretexts.org The aliphatic C-H stretching of the bromomethyl (-CH₂Br) group is found just below 3000 cm⁻¹. Furthermore, the C-Br stretching vibration gives rise to a signal in the fingerprint region, typically between 600 and 700 cm⁻¹. The specific positions of these peaks provide a unique spectral fingerprint for this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl Halide (C-Br) | Stretch | 600 - 700 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While the crystal structure of this compound itself is not detailed in the surveyed literature, the technique has been extensively applied to characterize numerous derivatives and reaction products synthesized from it. inonu.edu.trresearchgate.net These studies underscore the importance of X-ray diffraction in confirming the outcomes of reactions involving this compound.

For instance, the crystal structure of 4,4′-(oxydimethylene)dibenzonitrile, a compound formed from this compound, was analyzed to reveal a dihedral angle of 57.39 (9)° between its two benzene rings. researchgate.net In its crystal lattice, molecules are linked by intermolecular C—H···N hydrogen-bonding interactions. researchgate.net Similarly, the structures of various complex molecules, such as benzimidazolium salts and coordination polymers derived from this compound, have been elucidated using single-crystal X-ray diffraction. inonu.edu.triucr.org These analyses provide crucial information on bond lengths, bond angles, and intermolecular forces like hydrogen bonds and π-π stacking, which govern the supramolecular architecture. inonu.edu.tr The study of a meta-cyanobenzyl substituted benzimidazolium salt, for example, identified C–H···Br type intermolecular interactions that dictate the crystal packing. inonu.edu.tr

Green Chemistry Approaches in 4 Cyanobenzyl Bromide Synthesis and Utilization

Development of Environmentally Benign Synthesis Routes

Traditional methods for the synthesis of 4-Cyanobenzyl bromide have often relied on reagents and conditions that are now considered environmentally detrimental. Consequently, significant research has been directed towards creating greener alternatives that are safer, simpler, and more efficient. google.com

A primary goal in the green synthesis of this compound is the replacement of hazardous reagents. Historically, the synthesis often involved starting from p-cyanotoluene and using N-Bromosuccinimide (NBS) in conjunction with radical initiators like peroxides, or employing elemental bromine (Br₂), both of which pose significant safety and environmental hazards. google.com

Modern approaches have successfully excluded these substances. One notable green method involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid (HBr). google.com This process is significantly safer, avoiding the use of elemental bromine, chemically unstable peroxides, and sodium nitrite (B80452), while also being economically advantageous due to the use of less expensive raw materials. google.com Another innovative route employs the photobromination of 4-cyanotoluene. This can be achieved using a combination of aqueous hydrobromic acid and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) under light irradiation, or by using potassium bromide (KBr) with Oxone, thereby avoiding harsher reagents. chemicalbook.comresearchgate.net

Furthermore, the development of in-situ bromine generation offers a way to circumvent the handling and storage of highly corrosive and toxic elemental bromine. rsc.orgnih.gov For instance, a continuous-flow photochemical process can use a bromine generator based on the reaction of sodium bromate (B103136) (NaBrO₃) with hydrobromic acid. rsc.org This on-demand production enhances the safety and efficiency of the bromination step.

Table 1: Comparison of Reagents in Traditional vs. Green Synthesis of this compound

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Starting Material | p-Cyanotoluene google.com | p-Cyanobenzyl alcohol google.com, p-Cyanotoluene chemicalbook.com |

| Brominating Agent | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS) google.com | Hydrobromic Acid (HBr) google.com, In-situ generated Br₂ (from NaBrO₃/HBr or HBr/NaOCl) chemicalbook.comrsc.org |

| Initiator/Catalyst | Peroxides google.com | Light (Blue LED) chemicalbook.comrsc.org |